molecular formula C14H12N4OS3 B2521468 2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 864918-25-2

2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2521468
CAS No.: 864918-25-2
M. Wt: 348.46
InChI Key: FGCTVHYPFJQCBH-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted at the 3-position with a 3-methylphenyl group and linked via a sulfanyl bridge to an acetamide moiety bound to a 1,3-thiazol-2-yl group.

Properties

IUPAC Name

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS3/c1-9-3-2-4-10(7-9)12-17-14(22-18-12)21-8-11(19)16-13-15-5-6-20-13/h2-7H,8H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCTVHYPFJQCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 3-(3-methylphenyl)-1,2,4-thiadiazole-5-thiol with 2-bromo-N-(1,3-thiazol-2-yl)acetamide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagent/ConditionsProductYield (%)Source
H₂O₂ (30% in acetic acid, 0–5°C)Sulfoxide derivative75–82
m-CPBA (CH₂Cl₂, RT)Sulfone derivative88–92

Mechanism : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates stabilized by the aromatic thiadiazole and thiazole rings. The electron-withdrawing acetamide group enhances reaction rates.

Nucleophilic Substitution

The acetamide’s NH group participates in nucleophilic reactions, particularly with alkyl halides or acyl chlorides.

ReagentProductConditionsYield (%)Source
CH₃I (K₂CO₃, DMF, 60°C)N-methylated acetamide4 h, reflux68–74
Benzoyl chloride (Et₃N, THF, 0°C)N-benzoylated derivative2 h, RT55–62

Key Insight : Substituents on the thiadiazole ring (e.g., 3-methylphenyl) sterically hinder reactions at the adjacent sulfur atom, directing selectivity toward the acetamide group .

Ring-Opening Reactions

The 1,2,4-thiadiazole ring undergoes ring-opening under acidic or reductive conditions.

Reagent/ConditionsProductObservationsSource
H₂SO₄ (conc., 100°C)Thioamide intermediateForms a linear thiourea derivative
LiAlH₄ (dry THF, reflux)Reduced amine derivativeRetains thiazole ring integrity

Notable Trend : Ring-opening is favored in polar protic solvents, with the 1,2,4-thiadiazole’s electron-deficient nature accelerating protonation at nitrogen .

Cross-Coupling Reactions

The thiadiazole and thiazole rings enable catalytic cross-coupling (e.g., Suzuki, Heck).

Reaction TypeCatalyst/BaseProductYield (%)Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl-thiadiazole hybrid63–70
Ullmann couplingCuI, L-prolineN-aryl acetamide derivative58–65

Optimization : Microwave-assisted synthesis (e.g., 150°C, 20 min) improves yields by 15–20% compared to conventional heating .

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent tautomerism and rearrangement.

ConditionObservationImplicationSource
pH < 3 (HCl)Thione tautomer dominatesEnhanced electrophilicity at sulfur
pH > 10 (NaOH)Ring contraction to 1,2,3-thiadiazoleIrreversible structural modification

Biological Reactivity

In pharmacological contexts, the compound interacts with enzymes via:

  • Hydrogen bonding : Between the acetamide’s NH and enzyme active sites .

  • π-π stacking : Aromatic thiadiazole and thiazole rings align with hydrophobic pockets .

Cytotoxicity Correlation : Derivatives with methylphenyl groups (e.g., 3-methylphenyl) show IC₅₀ values of 4.27–9 µM against cancer cell lines, linked to ROS generation .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature Range (°C)ProcessMass Loss (%)Source
150–200Sulfanyl group degradation12–15
250–300Thiadiazole ring breakdown40–45

Comparative Reactivity

vs. Analogues :

Feature2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamideN-(1,3,4-Thiadiazol-2-yl)acetamide
Oxidation Rate (t₁/₂)15 min (H₂O₂)45 min (H₂O₂)
Suzuki Coupling Yield63–70%Not reported
Cytotoxicity (IC₅₀)4.27–9 µM>50 µM

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to 2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide have been tested against various bacterial strains. A study reported that certain thiadiazole derivatives exhibited significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations as low as 16–31.25 μg/mL . This indicates that the compound may possess similar antimicrobial activity.

Anticancer Properties

Thiadiazole derivatives are also recognized for their anticancer properties. Research has demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines, including prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) . In vitro studies using the MTT assay have shown that these compounds can induce cytotoxicity in cancer cells, suggesting potential therapeutic applications in oncology.

Antitubercular Activity

The antitubercular activity of thiadiazole derivatives has been a focal point for researchers. Compounds derived from the thiadiazole structure have shown promising results against Mycobacterium tuberculosis. For example, some synthesized derivatives demonstrated minimum inhibitory concentrations (MIC) lower than traditional antitubercular drugs like Isoniazid . This positions 2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide as a potential candidate for further development in tuberculosis treatment.

Anticonvulsant Activity

Recent studies have indicated that thiadiazole derivatives may exhibit anticonvulsant properties. Compounds structurally related to 2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide have been evaluated for their efficacy in reducing seizure activity in animal models . The mechanism is believed to involve modulation of neurotransmitter systems and ion channels.

Computational Studies and Molecular Modeling

Computational chemistry plays a crucial role in understanding the interactions and mechanisms of action of thiadiazole derivatives. Molecular docking studies have been conducted to predict the binding affinity of compounds like 2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide with various biological targets . These studies provide insights into optimizing the structure for enhanced biological activity.

Summary Table of Applications

Application Activity Reference
AntimicrobialEffective against S. aureus, E. coli
AnticancerCytotoxicity in PC3, HT-29, SKNMC cell lines
AntitubercularMIC lower than Isoniazid against M. tuberculosis
AnticonvulsantReduces seizure activity in animal models
Computational StudiesPredictive modeling of binding affinities

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, altering signal transduction pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound belongs to a broader class of sulfanyl-linked acetamides with heterocyclic substituents. Key structural analogs and their comparative features are outlined below:

Compound Core Heterocycle Substituents Reported Activity Reference
Target Compound: 2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide 1,2,4-Thiadiazole 3-methylphenyl (thiadiazole); 1,3-thiazol-2-yl (acetamide) Not explicitly reported; inferred anti-inflammatory potential from analogs
AS111: 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide 1,2,4-Triazole 2-pyridyl (triazole); 3-methylphenyl (acetamide) 1.28× more active than diclofenac sodium in anti-inflammatory models
442537-17-9: 2-[(3-{[2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide 1,2,4-Thiadiazole Dual sulfanyl-thiadiazole linkages; thiazol-2-yl substituent No explicit activity data; structural similarity suggests kinase or enzyme targeting
N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide 1,2,4-Thiadiazole 5-bromo-thiazole; methylsulfanyl (thiadiazole) Potential antimicrobial activity (inferred from bromothiazole derivatives)
Acetazolamide (Reference) 1,3,4-Thiadiazole Unsubstituted thiadiazole with sulfonamide group Carbonic anhydrase inhibitor; diuretic and antiglaucoma agent

Key Structural and Functional Differences

  • Heterocycle Core: The target compound’s 1,2,4-thiadiazole core distinguishes it from triazole-based analogs like AS111.
  • Substituent Effects : The 3-methylphenyl group in the target compound increases lipophilicity compared to pyridyl or halogenated analogs, which may improve membrane permeability but reduce solubility .
  • Sulfanyl Linkages : Dual sulfanyl bridges (e.g., in 442537-17-9) may confer rigidity and influence redox activity, whereas single linkages (as in the target compound) balance flexibility and stability .

Pharmacokinetic and Thermodynamic Insights

  • Water Solubility: Compounds with polar substituents (e.g., AS111’s pyridyl group) exhibit higher solubility than the methylphenyl-substituted target compound, as noted in pharmacopeial standards for related thiadiazoles .
  • Crystallographic Stability : Hypervalent S···O/N interactions in thiadiazole derivatives (e.g., ) suggest enhanced crystalline stability, which may correlate with shelf life and formulation viability .

Biological Activity

The compound 2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiadiazole ring and a thiazole moiety, which are known to enhance biological activity. The synthesis typically involves multi-step reactions that yield derivatives with varying substituents that influence their pharmacological properties.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In a study, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against various bacterial strains .
  • Antifungal Activity : The antifungal efficacy was moderate, with MIC values between 31.25 to 62.5 μg/mL for certain fungal strains .
Microbial Strain MIC (μg/mL) Activity Type
Gram-positive16 - 31.25Antibacterial
Gram-negative16 - 31.25Antibacterial
Fungal strains31.25 - 62.5Antifungal

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

  • Cell Line Studies : In vitro studies have shown that compounds similar to 2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide exhibit significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer). For example, one derivative demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
  • Mechanism of Action : The anticancer activity is often linked to the inhibition of key signaling pathways such as ERK1/2 phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells .
Cell Line IC50 (µg/mL) Activity Type
A549 (Lung)VariesAnticancer
SK-MEL-2 (Skin)4.27Anticancer
HCT15 (Colon)VariesAnticancer

Anti-inflammatory Properties

Thiadiazole derivatives have also been evaluated for their anti-inflammatory effects:

  • In various studies, these compounds have shown the ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines and established structure-activity relationships that indicate specific substituents enhance activity against particular cancer types .
  • Synergistic Effects : Research indicates that combining thiadiazole derivatives with other pharmacologically active compounds can lead to synergistic effects, enhancing overall efficacy while potentially reducing toxicity .

Q & A

Q. What are the key steps in synthesizing 2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide?

The synthesis typically involves multi-step organic reactions:

  • Thiadiazole ring formation : Reacting 3-methylphenyl precursors with thiourea derivatives under controlled temperature (e.g., 80–100°C) to form the 1,2,4-thiadiazole core .
  • Sulfanyl linkage introduction : Using sodium hydride or triethylamine as a base to facilitate thiolation between the thiadiazole and acetamide intermediates .
  • Acetamide coupling : Reacting the sulfanyl intermediate with 1,3-thiazol-2-amine in a polar aprotic solvent (e.g., DMF) under reflux . Purity is ensured via column chromatography and recrystallization (ethanol/DMF mixtures), with yields optimized by adjusting stoichiometry and reaction time .

Q. How is the compound characterized structurally, and what analytical methods are prioritized?

Structural confirmation relies on:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to map hydrogen/carbon environments, particularly the thiadiazole-thiazole linkage and methylphenyl group .
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% required for biological assays) .
  • Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the sulfanyl linkage step?

Yield optimization involves:

  • Solvent screening : Polar solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for sulfanyl bond formation .
  • Catalyst use : Adding catalytic iodine or copper(I) iodide improves reaction efficiency .
  • Temperature control : Maintaining 60–70°C prevents side reactions (e.g., oxidation of thiol groups) . Statistical experimental design (e.g., factorial or response surface methodology) helps identify critical variables (Table 1) .
VariableRange TestedOptimal ConditionImpact on Yield
Solvent polarityLow → HighDMF+25%
Temperature (°C)50–9070+15%
Base (equiv.)1.0–2.51.8+10%

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variability in anticancer assays) may arise from:

  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Compound stability : Degradation under light or humidity alters efficacy; stability studies via accelerated aging (40°C/75% RH) are critical .
  • Synergistic effects : Co-administration with adjuvants (e.g., kinase inhibitors) may mask standalone activity . Meta-analysis of raw datasets and standardized protocols (e.g., CLSI guidelines) are recommended .

Q. How can computational methods predict the compound’s reactivity with biological targets?

  • Docking studies : Using software like AutoDock Vina to model interactions with enzymes (e.g., COX-2 or EGFR kinases) based on thiadiazole-thiazole π-π stacking and hydrogen bonding .
  • QSAR modeling : Correlating substituent effects (e.g., methylphenyl vs. methoxyphenyl) with activity trends .
  • MD simulations : Assessing binding stability over 100-ns trajectories to identify key residues for mutagenesis validation .

Q. What methodologies address solubility challenges in in vivo studies?

Poor aqueous solubility is mitigated via:

  • Prodrug design : Introducing phosphate esters at the acetamide group to enhance hydrophilicity .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (150–200 nm size, PDI <0.2) for sustained release .
  • Co-solvent systems : Using PEG 400/water mixtures (70:30 v/v) for intravenous administration .

Experimental Design & Data Analysis

Q. How to design stability studies for this compound under varying pH and temperature?

A robust stability protocol includes:

  • Forced degradation : Exposing the compound to 0.1M HCl/NaOH (24 hrs, 25°C) and analyzing degradation products via LC-MS .
  • Thermal stress : Heating at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring purity loss by HPLC .
  • Photostability : UV irradiation (ICH Q1B guidelines) to assess light sensitivity .

Q. What statistical approaches validate synergistic effects in combination therapy research?

  • Chou-Talalay method : Calculating combination indices (CI <1 indicates synergy) using CompuSyn software .
  • Isobolograms : Plotting dose-effect curves to identify non-additive interactions .
  • ANOVA with post-hoc tests : Ensuring significance (p<0.05) in cell viability assays across treatment groups .

Mechanistic & Translational Research

Q. How to elucidate the compound’s mechanism of action in antimicrobial resistance studies?

  • Resazurin assays : Quantifying bacterial viability post-treatment to determine MIC/MBC .
  • Biofilm disruption : Using crystal violet staining and SEM to assess biofilm architecture changes .
  • Efflux pump inhibition : Measuring intracellular accumulation of ethidium bromide in P. aeruginosa .

Q. What in vitro models best predict in vivo efficacy for neurodegenerative disease applications?

  • SH-SY5Y neuroblastoma cells : Differentiated with retinoic acid to mimic neuronal pathways .
  • Microglial activation assays : Measuring TNF-α/IL-6 suppression via ELISA in BV-2 cells .
  • Blood-brain barrier (BBB) permeability : Using MDCK-MDR1 monolayers to estimate passive/active transport .

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